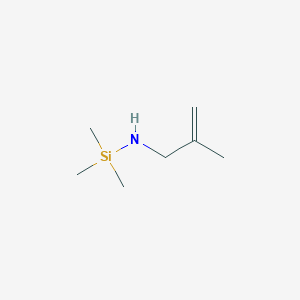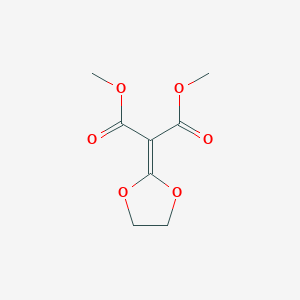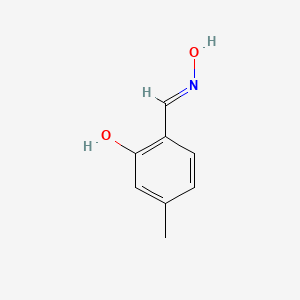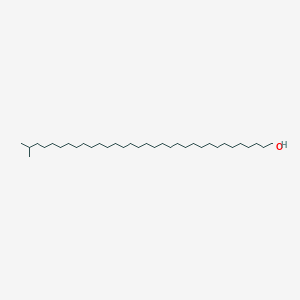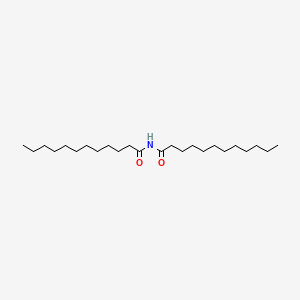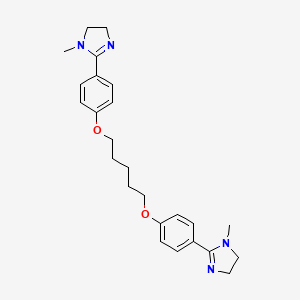
2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) typically involves multiple steps. One common method involves the reaction of 1,5-pentanediol with 4,1-phenylene bis(oxy)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 4,5-dihydro-1-methyl-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenylene derivatives.
Scientific Research Applications
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Similar in structure but contains oxazole rings instead of imidazole rings.
3-Butyn-2-ol, 4,4’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(2-methyl-): Contains a butynol group instead of the imidazole rings.
Uniqueness
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is unique due to its specific combination of imidazole rings and the pentanediylbis(oxy-4,1-phenylene) linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
129051-00-9 |
|---|---|
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methyl-2-[4-[5-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C25H32N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-13H,3-5,14-19H2,1-2H3 |
InChI Key |
ARPSLSQJTOTQKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
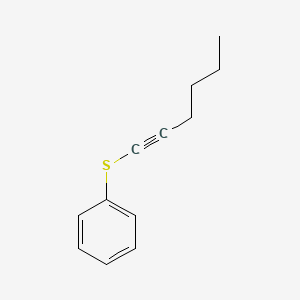
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

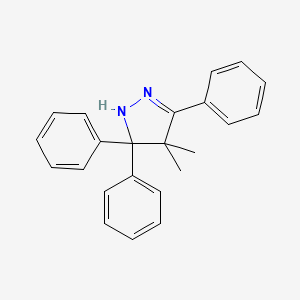
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
